2-Methyl-1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid
Overview
Description
2-Methyl-1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]imidazole; oxalic acid is a complex organic compound that features an imidazole ring substituted with a 2-(3-methylphenoxy)ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The 2-(3-methylphenoxy)ethoxy group is introduced via nucleophilic substitution reactions, where the imidazole ring reacts with 2-(3-methylphenoxy)ethanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alcohols, and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-Methyl-1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Phenylimidazole: Features a phenyl group instead of the 2-(3-methylphenoxy)ethoxy group.
Benzimidazole: Contains a fused benzene ring, offering different biological activities.
Uniqueness
2-Methyl-1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-(3-methylphenoxy)ethoxy group enhances its hydrophobicity and potential for specific interactions with biomolecules, setting it apart from other imidazole derivatives .
Properties
IUPAC Name |
2-methyl-1-[2-[2-(3-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.C2H2O4/c1-13-4-3-5-15(12-13)19-11-10-18-9-8-17-7-6-16-14(17)2;3-1(4)2(5)6/h3-7,12H,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAVBTGWWHOVNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCOCCN2C=CN=C2C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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